molecular formula C11H11ClN2O4S B033532 4-(7-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid CAS No. 101064-00-0

4-(7-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoic acid

Cat. No.: B033532
CAS No.: 101064-00-0
M. Wt: 302.73 g/mol
InChI Key: MTTBCWINJYETTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by the presence of a chlorine atom at the 7th position and a butanoic acid group at the 3rd position of the benzothiadiazine ring. The benzothiadiazine ring itself is a heterocyclic structure containing nitrogen, sulfur, and oxygen atoms. Compounds in this family are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetic acid in the presence of a base, followed by cyclization to form the benzothiadiazine ring . The reaction conditions often include the use of solvents such as toluene or tetrahydrofuran (THF) and catalysts like p-toluenesulfonic acid (p-TsOH) under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Properties

CAS No.

101064-00-0

Molecular Formula

C11H11ClN2O4S

Molecular Weight

302.73 g/mol

IUPAC Name

4-(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid

InChI

InChI=1S/C11H11ClN2O4S/c12-7-4-5-8-9(6-7)19(17,18)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16)

InChI Key

MTTBCWINJYETTF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)CCCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)CCCC(=O)O

Origin of Product

United States

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